H-TRP-SER-TYR-GLY-LEU-ARG-PRO-GLY-NH2
Overview
Description
The compound H-TRP-SER-TYR-GLY-LEU-ARG-PRO-GLY-NH2 is a decapeptide, which means it is composed of ten amino acidsIt plays a crucial role in regulating the reproductive system by stimulating the release of follicle-stimulating hormone (FSH) and luteinizing hormone (LH) from the pituitary gland .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-TRP-SER-TYR-GLY-LEU-ARG-PRO-GLY-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is activated and coupled to the resin-bound peptide.
Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling reaction.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of this peptide involves large-scale SPPS, which is automated to ensure high efficiency and purity. The process is optimized to minimize side reactions and maximize yield. Advanced purification techniques such as high-performance liquid chromatography (HPLC) are used to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
H-TRP-SER-TYR-GLY-LEU-ARG-PRO-GLY-NH2 can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the tryptophan and tyrosine residues.
Reduction: Disulfide bonds, if present, can be reduced.
Substitution: Amino acid residues can be substituted to create analogs with different properties.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, performic acid.
Reducing agents: Dithiothreitol (DTT), beta-mercaptoethanol.
Substitution reactions: Use of specific amino acid derivatives under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of tryptophan can lead to the formation of kynurenine .
Scientific Research Applications
H-TRP-SER-TYR-GLY-LEU-ARG-PRO-GLY-NH2 has numerous applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and reactions.
Biology: Investigated for its role in regulating reproductive hormones.
Medicine: Employed in the treatment of hormone-dependent diseases such as prostate cancer and endometriosis.
Industry: Utilized in the development of peptide-based therapeutics
Mechanism of Action
The mechanism of action of H-TRP-SER-TYR-GLY-LEU-ARG-PRO-GLY-NH2 involves binding to GnRH receptors on the pituitary gland. This binding stimulates the release of FSH and LH, which in turn regulate the production of sex hormones such as testosterone and estrogen. Continuous administration of this peptide can lead to downregulation of these hormones, making it useful in treating hormone-dependent conditions .
Comparison with Similar Compounds
Similar Compounds
Triptorelin: Another GnRH analog with a similar sequence but different modifications.
Leuprolide: A synthetic nonapeptide analog of GnRH.
Goserelin: A synthetic decapeptide analog of GnRH
Uniqueness
H-TRP-SER-TYR-GLY-LEU-ARG-PRO-GLY-NH2 is unique due to its specific sequence and ability to precisely regulate the release of reproductive hormones. Its applications in treating hormone-dependent diseases highlight its importance in medical research and therapeutics .
Properties
IUPAC Name |
1-[2-[[2-[[2-[[2-[[2-[[2-amino-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]-N-(2-amino-2-oxoethyl)pyrrolidine-2-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H63N13O10/c1-24(2)17-32(40(64)54-31(9-5-15-49-44(47)48)43(67)57-16-6-10-35(57)42(66)51-21-36(46)60)53-37(61)22-52-39(63)33(18-25-11-13-27(59)14-12-25)55-41(65)34(23-58)56-38(62)29(45)19-26-20-50-30-8-4-3-7-28(26)30/h3-4,7-8,11-14,20,24,29,31-35,50,58-59H,5-6,9-10,15-19,21-23,45H2,1-2H3,(H2,46,60)(H,51,66)(H,52,63)(H,53,61)(H,54,64)(H,55,65)(H,56,62)(H4,47,48,49) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZNYJFMJOOAZQC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NCC(=O)N)NC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H63N13O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00564455 | |
Record name | Tryptophylseryltyrosylglycylleucyl-N~5~-(diaminomethylidene)ornithylprolylglycinamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00564455 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
934.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38280-52-3 | |
Record name | Tryptophylseryltyrosylglycylleucyl-N~5~-(diaminomethylidene)ornithylprolylglycinamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00564455 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Luteinizing hormone releasing hormonefragment 3-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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